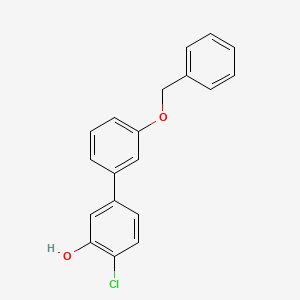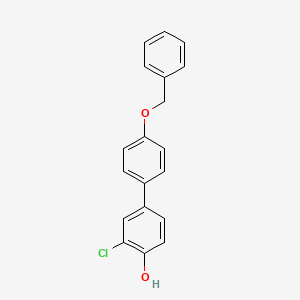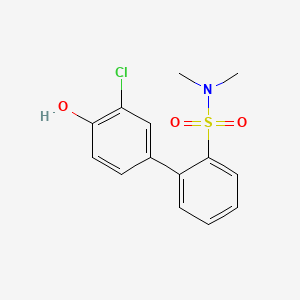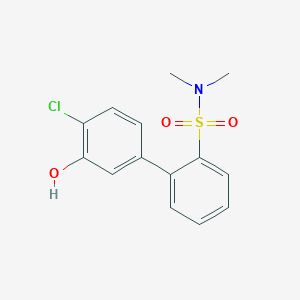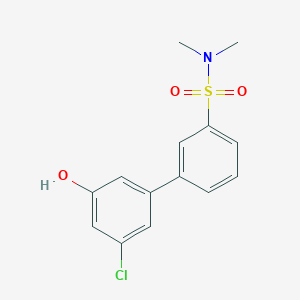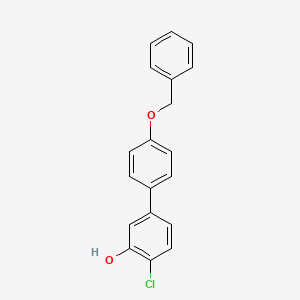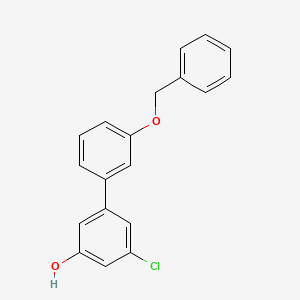![molecular formula C18H18ClNO2 B6382278 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261970-28-8](/img/structure/B6382278.png)
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) is a chemical compound that is widely used in scientific research. It is a colorless to pale yellow crystalline solid with a molecular weight of 278.59 g/mol. 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) is soluble in water, ethanol, and methanol, and is insoluble in ether, chloroform, and benzene. It is a widely used reagent in organic synthesis, as well as in the study of various biochemical and physiological processes.
作用機序
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) acts as an inhibitor of enzymes, such as phosphatases and kinases. It has been shown to inhibit the activity of enzymes involved in the regulation of gene expression, such as protein kinase C and phosphatidylinositol 3-kinase. Additionally, it has been shown to modulate cellular signaling pathways, such as the mitogen-activated protein kinase pathway.
Biochemical and Physiological Effects
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the regulation of gene expression, such as protein kinase C and phosphatidylinositol 3-kinase. Additionally, it has been shown to modulate cellular signaling pathways, such as the mitogen-activated protein kinase pathway. Furthermore, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
実験室実験の利点と制限
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent that is widely available. Additionally, it is easily soluble in water, ethanol, and methanol, and is insoluble in ether, chloroform, and benzene. However, it is important to note that it is a toxic compound and should be handled with care.
将来の方向性
The potential future directions for research involving 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) include further investigation into its biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in the synthesis of pharmaceuticals and agrochemicals. Furthermore, research could be conducted into its potential use as an inhibitor of enzymes involved in the regulation of gene expression, such as protein kinase C and phosphatidylinositol 3-kinase. Finally, research could be conducted into its potential use as a modulator of cellular signaling pathways, such as the mitogen-activated protein kinase pathway.
合成法
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) can be synthesized from piperidine, chlorobenzene, and anhydrous potassium carbonate. The method of synthesis involves the reaction of piperidine, chlorobenzene, and anhydrous potassium carbonate in a solvent such as ethanol. The reaction is carried out at a temperature of 100-110°C for 3-4 hours. The product is then cooled to room temperature and filtered to obtain the desired product.
科学的研究の応用
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and as a starting material for the synthesis of various other compounds. It is also used as a catalyst in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it has been used in the study of various biochemical and physiological processes, such as the inhibition of enzymes, the regulation of gene expression, and the modulation of cellular signaling pathways.
特性
IUPAC Name |
[4-(3-chloro-4-hydroxyphenyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-16-12-15(8-9-17(16)21)13-4-6-14(7-5-13)18(22)20-10-2-1-3-11-20/h4-9,12,21H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHLIJRKOADAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686200 |
Source


|
| Record name | (3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol | |
CAS RN |
1261970-28-8 |
Source


|
| Record name | (3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



